

Discovery and synthesis of Vilazodone Hydrochloride

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Compound of Interest

Compound Name: Vilazodone Hydrochloride

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An In-depth Technical Guide to the Discovery and Synthesis of **Vilazodone Hydrochloride**

Introduction

Vilazodone Hydrochloride, marketed under the trade name Viibryd®, is an antidepressant agent approved for the treatment of Major Depressive Disorder (MDD) in adults.[1][2] It is distinguished by its novel, dual mechanism of action as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[3][4] This unique pharmacological profile classifies it as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[5][6] The rationale behind this dual action is to combine the established efficacy of SSRIs with the potential for a faster onset of action and a more favorable side-effect profile, particularly concerning sexual dysfunction, by simultaneously engaging 5-HT1A receptors.[7][8]

History of Discovery and Development

The journey of Vilazodone from laboratory to clinic was lengthy and involved several pharmaceutical entities.

- **Discovery:** Vilazodone was originally discovered by Merck KGaA.[9]
- **Early Development:** The compound was subsequently licensed to GlaxoSmithKline (GSK) for further development. However, initial Phase II clinical trials did not yield statistically significant superiority over placebo, leading GSK to return the rights to Merck KGaA.[9][10]

Several of these early trials were considered "failed" because neither Vilazodone nor active comparators demonstrated superiority to placebo.[9]

- **Further Development and Approval:** Genaissance Pharmaceuticals later in-licensed the drug, aiming to use a pharmacogenomic approach to identify patient populations most likely to respond.[9] Eventually, under the sponsorship of Forest Laboratories, two pivotal 8-week, randomized, double-blind, placebo-controlled Phase III trials successfully demonstrated the efficacy of Vilazodone (40 mg/day) in treating MDD.[5][6][10]
- **FDA Approval:** Based on these successful trials, Vilazodone was approved by the U.S. Food and Drug Administration (FDA) on January 21, 2011, for the treatment of MDD in adults.[5][6][11]

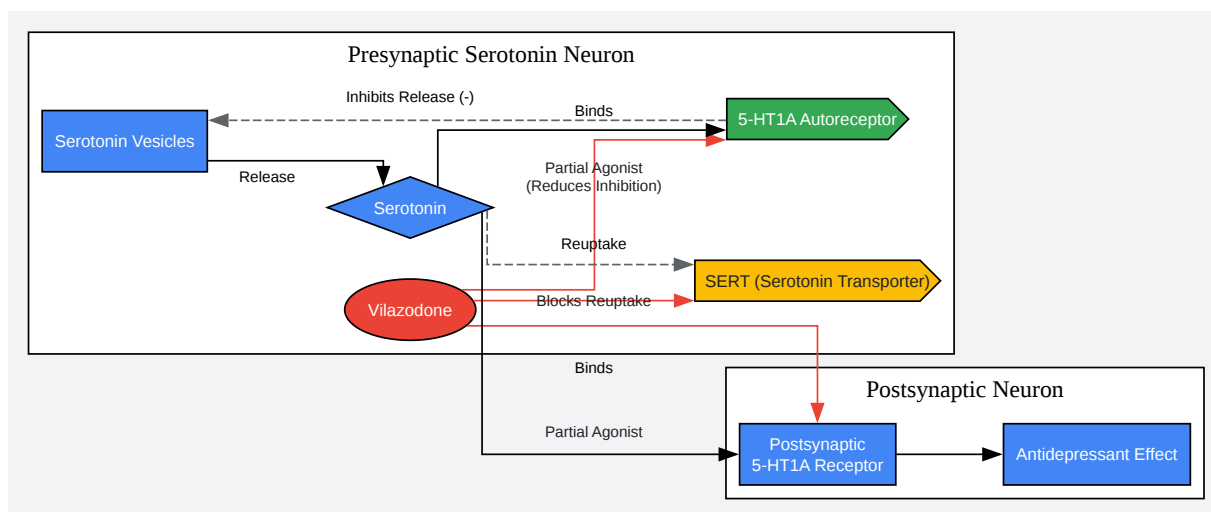
Pharmacology

Mechanism of Action

Vilazodone's therapeutic effects are attributed to its enhancement of serotonergic activity in the central nervous system through two distinct mechanisms:[12]

- **Selective Serotonin Reuptake Inhibition (SSRI):** Like traditional SSRIs, Vilazodone binds with high affinity to the serotonin transporter (SERT), potently inhibiting the reuptake of serotonin from the synaptic cleft.[6] This action increases the extracellular concentration of serotonin, making more of it available to bind to postsynaptic receptors.[2][3]
- **5-HT_{1A} Receptor Partial Agonism:** Vilazodone also acts as a partial agonist at 5-HT_{1A} receptors.[1] These receptors are located both presynaptically (as somatodendritic autoreceptors on serotonin neurons in the raphe nuclei) and postsynaptically in various brain regions.[12] Partial agonism at presynaptic 5-HT_{1A} autoreceptors is thought to reduce the negative feedback mechanism that typically limits serotonin release, potentially leading to a more rapid and robust increase in serotonergic neurotransmission compared to SSRIs alone. [5][7]

This combined activity is theorized to not only contribute to its antidepressant efficacy but also to a potentially lower incidence of certain side effects like sexual dysfunction.



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Caption: Dual mechanism of action of Vilazodone.

Pharmacodynamics

Vilazodone exhibits high affinity for the human serotonin transporter and 5-HT1A receptor, with negligible affinity for other serotonin receptors, norepinephrine transporters (NET), or dopamine transporters (DAT).^[1]

Target	Parameter	Value
Serotonin Transporter (SERT)	Ki	0.1 nM
IC50	2.1 nM	
5-HT1A Receptor	IC50	0.2 nM
Intrinsic Activity (IA)	~60-70%	
Norepinephrine Transporter (NET)	Ki	56 nM
Dopamine Transporter (DAT)	Ki	37 nM
Data compiled from Wikipedia. [1]		

Pharmacokinetics

The pharmacokinetic profile of Vilazodone is characterized by its significant food effect and extensive metabolism.

Parameter	Value	Description
Bioavailability	72%	With food.[1][11] Decreases by ~50% in a fasting state.
Time to Peak (Tmax)	4-5 hours	Time to reach maximum plasma concentration.[13]
Protein Binding	96-99%	Highly bound to plasma proteins.[6][11]
Metabolism	Hepatic	Extensively metabolized, primarily by CYP3A4.[6][11] Minor pathways include CYP2C19 and CYP2D6.[6]
Elimination Half-life	~25 hours	Supports once-daily dosing.[1][11][14]
Excretion	Fecal and Renal	Only 1% is recovered unchanged in urine and 2% in feces.[11][13]
Data compiled from multiple sources.[1][6][11][13][14]		

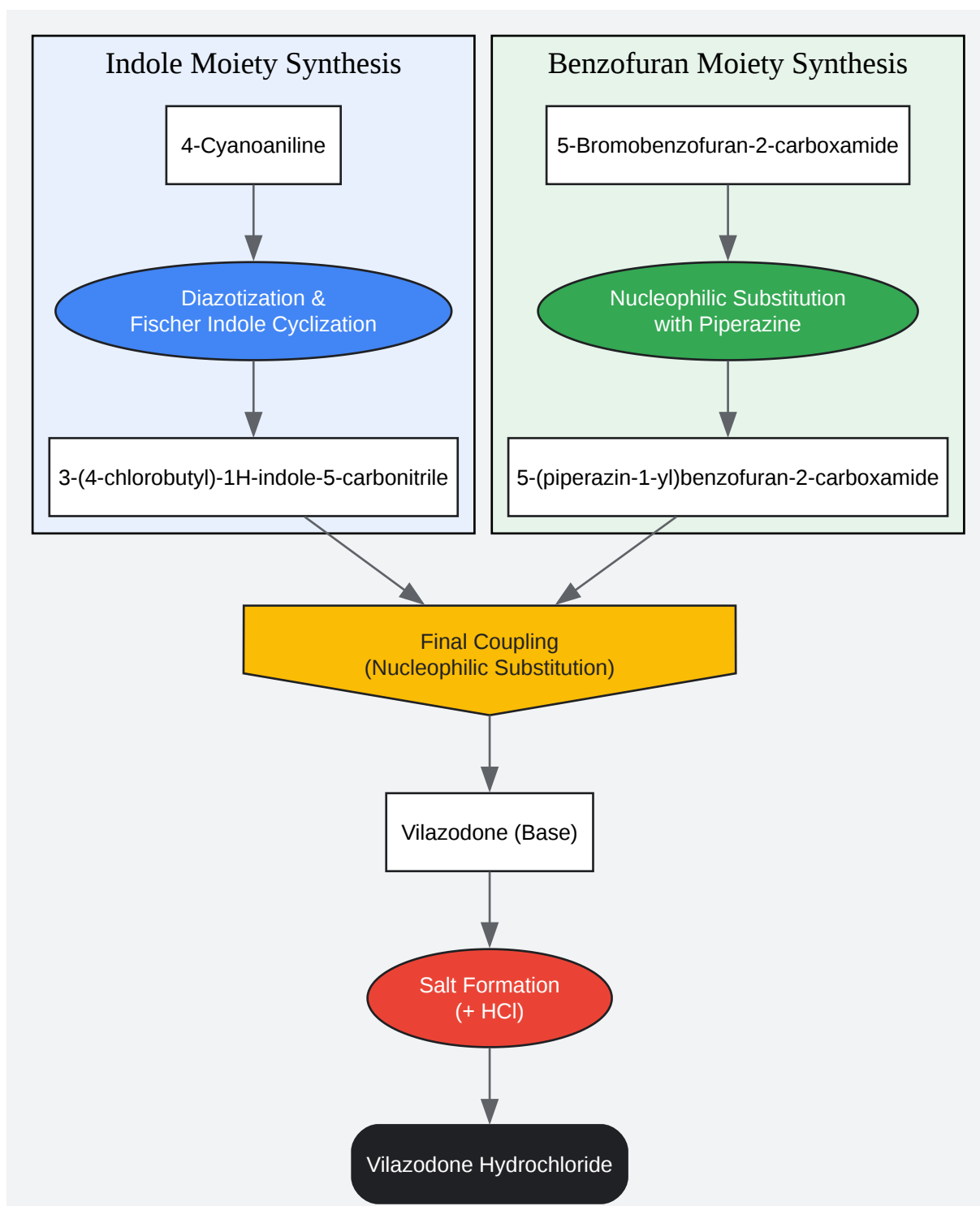
Chemical Synthesis

The synthesis of Vilazodone is a multi-step process that involves the convergent assembly of two key intermediates: a substituted indole moiety and a benzofuran-piperazine moiety. Several synthetic routes have been published. A common approach involves the coupling of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile with 5-(piperazin-1-yl)benzofuran-2-carboxamide.[15][16]

A representative synthetic workflow is as follows:

- Synthesis of Intermediate 1 (Indole moiety): 4-Cyanoaniline undergoes diazotization followed by a Fischer indole cyclization with a suitable partner like 6-chlorohexanal to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[15]

- Synthesis of Intermediate 2 (Benzofuran-piperazine moiety): 5-Bromobenzofuran-2-carboxamide is reacted with piperazine via an aromatic nucleophilic substitution to generate 5-(piperazin-1-yl)benzofuran-2-carboxamide.[\[15\]](#)
- Final Coupling: The two key intermediates are coupled via a nucleophilic substitution reaction, typically in the presence of a base such as triethylamine (Et₃N) and potassium carbonate (K₂CO₃), to yield Vilazodone base.[\[15\]](#)[\[17\]](#)
- Salt Formation: The Vilazodone base is then treated with hydrochloric acid in a suitable solvent to form the stable **Vilazodone Hydrochloride** salt.[\[17\]](#)[\[18\]](#)



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Caption: Convergent synthesis workflow for Vilazodone HCl.

Key Experimental Protocols

The characterization of Vilazodone's pharmacological profile relies on standardized in vitro assays.

Protocol: Radioligand Binding Assay for SERT Affinity (K_i)

This protocol outlines a general method for determining the binding affinity of Vilazodone for the serotonin transporter.

- **Source of Transporter:** Membranes are prepared from cells (e.g., HEK293) stably expressing the recombinant human serotonin transporter (hSERT).
- **Radioligand:** A specific radioligand, such as [3H]-Citalopram or [3H]-Paroxetine, is used at a concentration near its K_d (dissociation constant).
- **Assay Buffer:** A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.
- **Incubation:** Cell membranes, radioligand, and varying concentrations of Vilazodone (or a reference compound) are incubated in the assay buffer. The incubation is typically carried out at room temperature for 60-120 minutes to reach equilibrium.
- **Non-specific Binding Determination:** A parallel set of incubations is performed in the presence of a high concentration of a non-labeled SERT ligand (e.g., 10 μM fluoxetine) to determine non-specific binding.
- **Termination and Separation:** The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
- **Quantification:** The radioactivity trapped on the filters is quantified using liquid scintillation counting.
- **Data Analysis:** Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of Vilazodone that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve. The K_i (inhibitory constant) is then calculated using the Cheng-Prusoff

equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Protocol: Functional Assay for 5-HT_{1A} Receptor Partial Agonism

This protocol describes a common method, such as a GTPγS binding assay, to measure the functional activity of Vilazodone at the 5-HT_{1A} receptor.

- **Source of Receptor:** Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the recombinant human 5-HT_{1A} receptor.
- **Reagents:** The assay requires GTPγ[35S] (a non-hydrolyzable GTP analog), GDP, and the assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
- **Incubation:** Cell membranes are pre-incubated with GDP to ensure receptors are in their basal state. Subsequently, varying concentrations of Vilazodone, a full agonist (e.g., 5-CT), and GTPγ[35S] are added. The mixture is incubated, typically at 30°C for 60 minutes.
- **Basal and Non-specific Binding:** Basal activity is measured in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
- **Termination and Separation:** The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
- **Quantification:** Radioactivity on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The concentration-response curve for Vilazodone is generated by plotting the stimulated binding of GTPγ[35S] against the log concentration of the drug. The EC₅₀ (effective concentration to produce 50% of the maximal response) and E_{max} (maximal effect) are determined using non-linear regression. The intrinsic activity (IA) is calculated by expressing the E_{max} of Vilazodone as a percentage of the E_{max} produced by a full agonist.

Conclusion

Vilazodone Hydrochloride represents a significant development in antidepressant therapy, born from a rational drug design strategy aimed at improving upon existing SSRIs. Its discovery and development journey, though protracted, culminated in the approval of a novel agent with a dual mechanism of action that combines potent serotonin reuptake inhibition with 5-HT_{1A} receptor partial agonism. The synthesis of Vilazodone is achieved through a convergent approach, allowing for efficient manufacturing. The distinct pharmacological profile of Vilazodone, supported by extensive preclinical and clinical evaluation, provides clinicians and researchers with a valuable alternative for the management of Major Depressive Disorder.

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